molecular formula C23H25N3O4 B2662384 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 893981-79-8

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B2662384
CAS No.: 893981-79-8
M. Wt: 407.47
InChI Key: CUFMASDWGJZOGV-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a diethylamino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via alkylation reactions, where diethylamine reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

    Final Assembly: The final step involves the formation of the oxoacetamide linkage, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce secondary alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-(dimethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-hydroxyphenyl)-2-oxoacetamide
  • 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide

Uniqueness

What sets 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group on the phenyl ring, for example, may enhance its ability to interact with certain biological targets or alter its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-4-25(5-2)21(27)15-26-14-19(18-8-6-7-9-20(18)26)22(28)23(29)24-16-10-12-17(30-3)13-11-16/h6-14H,4-5,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFMASDWGJZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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